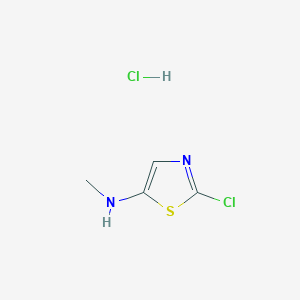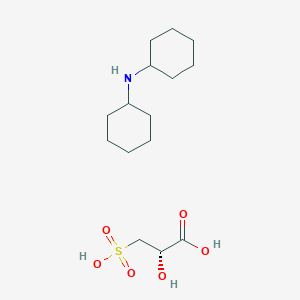
Methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
The synthesis of methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate typically involves the following steps:
Cyclization and Cycloaddition Reactions: These methods are commonly used to construct the quinoline ring system.
Displacement of Halogen Atoms: This involves the substitution of halogen atoms with other functional groups.
Direct Fluorination:
Cross-Coupling Reactions: Suzuki–Miyaura coupling is a widely used method for forming carbon-carbon bonds in the synthesis of fluorinated quinolines.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound exhibits antibacterial, antineoplastic, and antiviral activities.
Medicine: It is used in the development of antimalarial drugs and other therapeutic agents.
Industry: The compound finds applications in agriculture and as components for liquid crystals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For example, fluorinated quinolines are known to inhibit various enzymes, which can lead to antibacterial and antineoplastic effects . The incorporation of fluorine atoms enhances the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .
Comparison with Similar Compounds
Methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate can be compared with other similar compounds, such as:
- 4-Chloro-2-methyl-8-trifluoromethyl-quinoline
- 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline
- 4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride
These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of a chloro group and a trifluoromethyl group in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H7ClF3NO2 |
|---|---|
Molecular Weight |
289.64 g/mol |
IUPAC Name |
methyl 4-chloro-2-(trifluoromethyl)quinoline-8-carboxylate |
InChI |
InChI=1S/C12H7ClF3NO2/c1-19-11(18)7-4-2-3-6-8(13)5-9(12(14,15)16)17-10(6)7/h2-5H,1H3 |
InChI Key |
DQCHNWXPFCDGIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=C(C=C2Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(1R,3As,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propan-1-ol](/img/structure/B12818945.png)

![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12818948.png)



